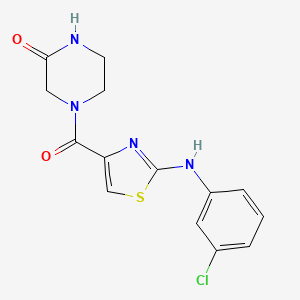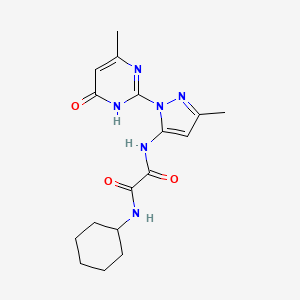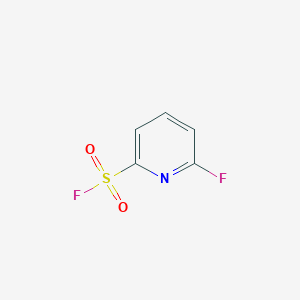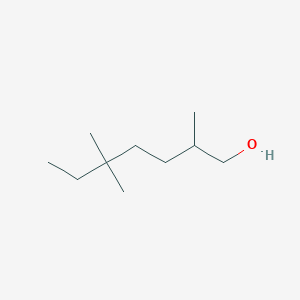
4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one” is a derivative of 2-aminothiazole . 2-aminothiazole derivatives are significant in medicinal chemistry and drug discovery research . They are part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives, like the compound , often involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . The yield of the synthesized compound was reported to be 60%, with a melting point of 200–202 °C .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 1688 cm^-1 (C=O ester), 2953 cm^-1 (C–H), 1517 cm^-1 (C=C), 1612 cm^-1 (C=N), and 3250 cm^-1 (OH) . The 1H NMR spectrum shows signals at δ = 4.25 (q, 2H, CH2), 1.25 (t, 3H, CH3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N) .Physical and Chemical Properties Analysis
The compound has a melting point of 200–202 °C . The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups present in the molecule .科学的研究の応用
Arylpiperazine Derivatives: Disposition and Metabolism
Arylpiperazine derivatives, including chlorophenylpiperazine compounds, have been extensively studied for their clinical applications primarily in treating depression, psychosis, or anxiety. These compounds undergo significant pre-systemic and systemic metabolism, which includes CYP3A4-dependent N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites have a variety of serotonin receptor-related effects and other neurotransmitter receptor affinities, highlighting their complex pharmacological profiles and their extensive distribution in tissues, including the brain (Caccia, 2007).
Benzothiazole and Urea Derivatives: Biological Importance
Benzothiazole (BT) and (thio)urea derivatives exhibit a broad spectrum of biological activities. Frentizole, a UBT derivative, is used for the treatment of rheumatoid arthritis and systemic lupus erythematosus. This review emphasizes the chemical aspects and potential therapeutic applications of UBTs and TBTs, showcasing the synthetic methodologies and highlighting the recent approaches to afford these compounds with various substituents, underlining their significance in medicinal chemistry (Rosales-Hernández et al., 2022).
N-alkylphenothiazines: Synthesis and Applications
N-alkylphenothiazines are noted for their antibacterial, antifungal, and anticancer activities, as well as their ability to coordinate to metals, forming biologically active compounds. This review delves into the synthesis of N-alkylphenothiazines and their applications, including their promising biological effects as metal complexes, showcasing their wide field of application beyond their known antipsychotic drug use (Krstić et al., 2016).
Quinazoline Derivatives: Anti-colorectal Cancer Activity
Quinazoline derivatives demonstrate significant anticancer activity by inhibiting the growth of colorectal cancer cells through the modulation of specific genes and proteins involved in cancer progression. This comprehensive review explores the anti-colorectal cancer efficacy of quinazoline compounds and their action mechanisms, suggesting the quinazoline nucleus as a potential template for identifying new anti-colorectal cancer agents (Moorthy et al., 2023).
Piperazine Derivatives: Therapeutic Use
Piperazine derivatives find use in a variety of therapeutic applications, including as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The flexibility of the piperazine scaffold in medicinal chemistry is emphasized, with modifications to the substitution pattern on the piperazine nucleus facilitating significant differences in the medicinal potential of the resultant molecules (Rathi et al., 2016).
将来の方向性
While specific future directions for this compound are not mentioned in the available literature, 2-aminothiazole derivatives are a promising scaffold in medicinal chemistry and drug discovery research . They have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines , suggesting potential for further exploration in anticancer drug development.
作用機序
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Piperazine derivatives also have a broad spectrum of activity and are often used in the development of pharmaceuticals . .
Mode of Action
Thiazole derivatives often work by interacting with various enzymes and receptors in the body . Piperazine derivatives also interact with a variety of targets, including neurotransmitter receptors .
Biochemical Pathways
Without specific information on “4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one”, it’s difficult to say which biochemical pathways it might affect. Thiazole and piperazine derivatives can affect a variety of pathways depending on their specific structures and targets .
Pharmacokinetics
These properties can vary widely among different thiazole and piperazine derivatives .
Result of Action
Thiazole and piperazine derivatives can have a variety of effects depending on their specific structures and targets .
Action Environment
These factors can vary widely among different thiazole and piperazine derivatives .
特性
IUPAC Name |
4-[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c15-9-2-1-3-10(6-9)17-14-18-11(8-22-14)13(21)19-5-4-16-12(20)7-19/h1-3,6,8H,4-5,7H2,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBAJMKMMLRQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-7-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2722858.png)
![N-(3-methoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2722860.png)
![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722865.png)
![6-Methyl-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B2722866.png)
![2-Chloro-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]propan-1-one](/img/structure/B2722867.png)
![2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride](/img/structure/B2722868.png)

![7-[(2-chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2722871.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722874.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2722875.png)
![3-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B2722877.png)

